(S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine
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Overview
Description
(S)-2,2,2-trifluoro-1-(m-tolyl)ethanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-trifluoro-1-(m-tolyl)ethanamine typically involves the reaction of m-toluidine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. The process may involve the use of chiral catalysts to achieve the (S)-configuration.
Industrial Production Methods
Industrial production of (S)-2,2,2-trifluoro-1-(m-tolyl)ethanamine often employs large-scale synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-trifluoro-1-(m-tolyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary amines.
Scientific Research Applications
(S)-2,2,2-trifluoro-1-(m-tolyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2,2,2-trifluoro-1-(m-tolyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
®-2,2,2-trifluoro-1-(m-tolyl)ethanamine: The enantiomer of the compound with different stereochemistry.
2,2,2-trifluoro-1-phenylethanamine: Lacks the methyl group on the phenyl ring.
2,2,2-trifluoro-1-(p-tolyl)ethanamine: Has a methyl group in the para position instead of the meta position.
Uniqueness
(S)-2,2,2-trifluoro-1-(m-tolyl)ethanamine is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H10F3N |
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Molecular Weight |
189.18 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3N/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1 |
InChI Key |
NOGCTIFPDCHTMB-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](C(F)(F)F)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
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